molecular formula C9H9F3N2O3 B067561 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide CAS No. 175204-36-1

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

Cat. No. B067561
M. Wt: 250.17 g/mol
InChI Key: LBBKIDVFMPXFOD-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound belongs to a class of organic compounds known for their diverse chemical and physical properties.

Synthesis Analysis

Several studies have detailed the synthesis of compounds closely related to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide. For instance, Sharma et al. (2015) described the synthesis of a similar compound, (2-methyl-phenoxy)-acetohydrazide, by refluxing specific compounds in the presence of dry acetone, leading to the formation of crystals in the monoclinic crystal system (Sharma, N. et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like X-ray diffraction. For example, the crystal structure of a related compound, synthesized by Purandara et al. (2019), was determined to crystallize in a triclinic crystal system (Purandara, H. et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds have been explored, indicating potential pharmaceutical applications. Hunashal et al. (2014) synthesized various derivatives and evaluated their anti-inflammatory and analgesic activities (Hunashal, R. et al., 2014).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding, of related acetohydrazides have been extensively studied. Liu and Gao (2012) synthesized 2-(4-methoxyphenoxy)acetohydrazide and analyzed its crystal structure, revealing insights into its physical properties (Liu, G. & Gao, J., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential applications of related compounds, have also been a subject of research. Othman (2020) synthesized various substituted triazoles and thiadiazoles from related phenoxy acetic acids, providing insights into the chemical properties of these compounds (Othman, M. A., 2020).

Scientific Research Applications

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Trifluoromethoxylation Reagents in Organic Synthesis

  • Results or Outcomes : The development of new trifluoromethoxylation reagents has made CF3O-containing compounds more accessible . This has led to many novel applications of trifluoromethoxylation reagents being discovered .

Trifluoromethoxylation Reagents in Organic Synthesis

  • Results or Outcomes : The development of new trifluoromethoxylation reagents has made CF3O-containing compounds more accessible . This has led to many novel applications of trifluoromethoxylation reagents being discovered .

Safety And Hazards

The safety data sheet for “2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It’s recommended to handle this compound with appropriate protective equipment .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBKIDVFMPXFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380465
Record name 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

CAS RN

175204-36-1
Record name 2-[4-(Trifluoromethoxy)phenoxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-36-1
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